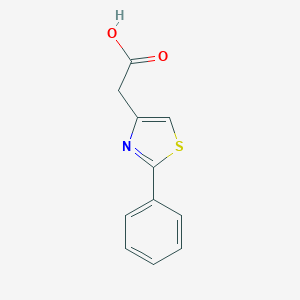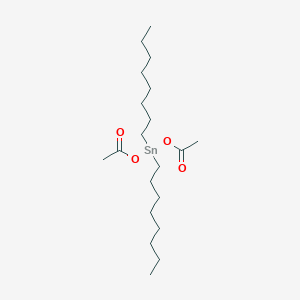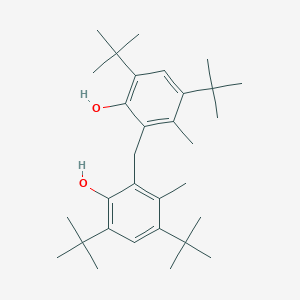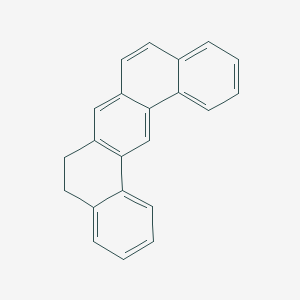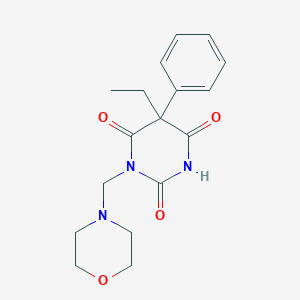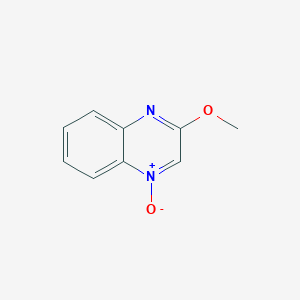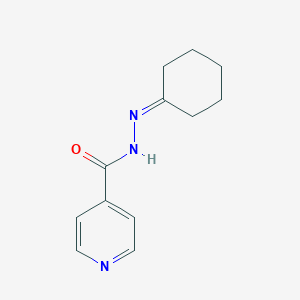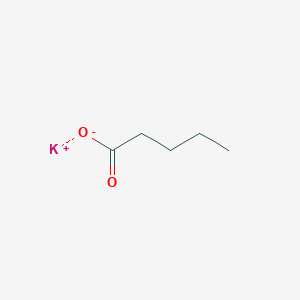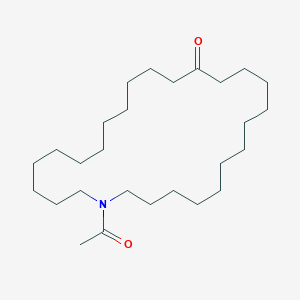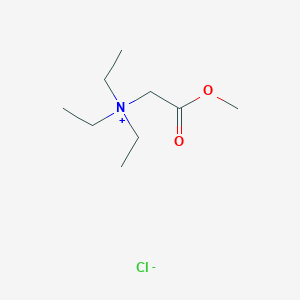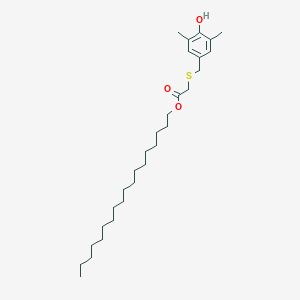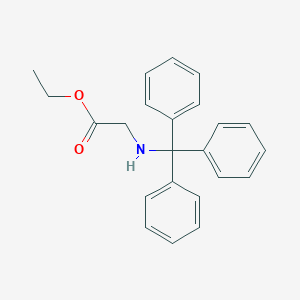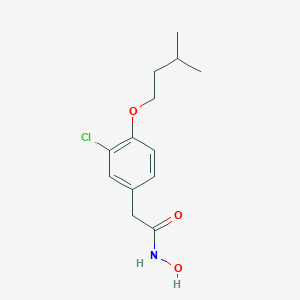
2-(3-Chloro-4-isopentyloxy)phenylacetohydroxamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of acetohydroxamic acid, 2-(3-chloro-4-isopentyloxy)phenyl- involves several steps. The starting materials typically include 3-chloro-4-isopentyloxybenzene and acetohydroxamic acid. The reaction conditions often require the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sulfuric acid. The reaction is carried out under controlled temperatures and pressures to ensure the desired product is obtained.
化学反応の分析
2-(3-Chloro-4-isopentyloxy)phenylacetohydroxamic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
科学的研究の応用
2-(3-Chloro-4-isopentyloxy)phenylacetohydroxamic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of acetohydroxamic acid, 2-(3-chloro-4-isopentyloxy)phenyl- involves the inhibition of the enzyme urease. This enzyme catalyzes the hydrolysis of urea into ammonia and carbon dioxide. By inhibiting urease, the compound prevents the production of ammonia, which can lead to a decrease in pH and ammonia levels in the environment where urease-producing organisms are present .
類似化合物との比較
2-(3-Chloro-4-isopentyloxy)phenylacetohydroxamic acid can be compared to other similar compounds such as:
Acetohydroxamic acid: The parent compound, known for its urease inhibitory properties.
Salicylhydroxamic acid: Another hydroxamic acid derivative with similar urease inhibitory effects.
Hydroxyurea: A compound that also inhibits urease but has different chemical properties and applications.
The uniqueness of acetohydroxamic acid, 2-(3-chloro-4-isopentyloxy)phenyl- lies in its specific structure, which provides distinct chemical and biological properties compared to its analogs .
特性
CAS番号 |
15560-63-1 |
|---|---|
分子式 |
C13H18ClNO3 |
分子量 |
271.74 g/mol |
IUPAC名 |
2-[3-chloro-4-(3-methylbutoxy)phenyl]-N-hydroxyacetamide |
InChI |
InChI=1S/C13H18ClNO3/c1-9(2)5-6-18-12-4-3-10(7-11(12)14)8-13(16)15-17/h3-4,7,9,17H,5-6,8H2,1-2H3,(H,15,16) |
InChIキー |
RNFLPYXRXDOZNZ-UHFFFAOYSA-N |
SMILES |
CC(C)CCOC1=C(C=C(C=C1)CC(=O)NO)Cl |
正規SMILES |
CC(C)CCOC1=C(C=C(C=C1)CC(=O)NO)Cl |
Key on ui other cas no. |
15560-63-1 |
同義語 |
2-[3-Chloro-4-(isopentyloxy)phenyl]acetohydroxamic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


